3-Methylheptanoic acid

描述

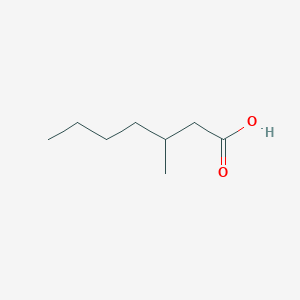

3-Methylheptanoic acid (C$8$H${16}$O$_2$, molecular weight: 144.21 g/mol) is a branched-chain carboxylic acid with a methyl group at the third carbon of the heptanoic acid backbone . It is synthesized via Grignard reagent reactions using sec-butyl crotonate or through nitrile hydrolysis starting from 2-methylhexanoic acid . The compound exists as a racemic mixture but can be resolved into its enantiomers, (R)- and (S)-3-methylheptanoic acid, which are critical in chiral synthesis and pharmaceutical applications . Industrially, it serves as a precursor in liquid crystal intermediates, lubricant additives, and pharmaceuticals . Notably, it acts as a skatole inducer in mammals and competes with insect pheromone receptors, highlighting its biological relevance .

Structure

3D Structure

属性

IUPAC Name |

3-methylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-3-4-5-7(2)6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVESMWJFKVAFSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00972894 | |

| Record name | 3-Methylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00972894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57403-74-4 | |

| Record name | 3-Methylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00972894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Activation of Chiral Alcohol Precursors

The process begins with enantiomerically pure secondary alcohols, such as (R)- or (S)-3-methylheptanol, which are activated via sulfonation or halogenation. For example, treatment with methanesulfonyl chloride in methylene chloride at −20°C yields the corresponding mesylate with >99% retention of configuration. Alternative activating agents include toluenesulfonyl chloride and phosphorus tribromide, though sulfonates are preferred for their stability.

Alkylation with Malonic Acid Derivatives

The activated intermediate undergoes nucleophilic displacement with a malonic acid derivative (e.g., diethyl malonate) in ethers or esters as solvents. Ethyl acetate or tert-butyl methyl ether facilitates complete stereoinversion at the chiral center, achieving 98% enantiomeric excess (ee). Critically, the absence of polar aprotic cosolvents (e.g., DMF) minimizes racemization, with reaction temperatures optimized between 60–100°C for 12–24 hours.

Table 1: Alkylation Conditions and Outcomes

| Solvent | Temperature (°C) | Time (h) | ee (%) | Yield (%) |

|---|---|---|---|---|

| Ethyl acetate | 80 | 18 | 98 | 85 |

| THF | 65 | 24 | 95 | 78 |

| Toluene | 100 | 12 | 97 | 82 |

Hydrolysis and Decarboxylation

The alkylated malonic ester is hydrolyzed under basic conditions (NaOH in methanol/water, 80°C) to the dicarboxylic acid, followed by thermal decarboxylation at 150°C in mesitylene. This two-step sequence preserves stereochemistry, delivering 3-methylheptanoic acid with 96–98% ee and an overall yield of 72–80%.

Synthesis from δ-Valerolactone Derivatives

Ring-Opening and Chain Extension

Starting with (R)-4-methyl-δ-valerolactone, acid-catalyzed ring-opening generates a hydroxy acid intermediate, which is subsequently oxidized to the ketone using Jones reagent. Wittig olefination with propyltriphenylphosphonium bromide extends the carbon chain, introducing the heptanoic acid backbone. Hydrogenation of the resulting α,β-unsaturated ester (H₂, Pd/C) affords the saturated ester, which is hydrolyzed to (R)-3-methylheptanoic acid with 94% ee.

Table 2: Key Steps in δ-Valerolactone Route

| Step | Reagents/Conditions | ee (%) | Yield (%) |

|---|---|---|---|

| Ring-opening | HCl, H₂O, 25°C | 99 | 91 |

| Oxidation | CrO₃, H₂SO₄, 0°C | 98 | 85 |

| Wittig reaction | PropylPPh₃Br, NaHMDS, THF | 95 | 78 |

| Hydrogenation | H₂ (1 atm), Pd/C, EtOAc | 94 | 90 |

Stereochemical Considerations

This route capitalizes on the inherent chirality of δ-valerolactone, avoiding external resolving agents. The configuration at C3 is retained throughout the sequence, making it ideal for producing gram-scale quantities of both enantiomers.

Classical Resolution Techniques

Diastereomeric Salt Formation

Racemic this compound is resolved using chiral amines such as (R)-1-phenylethylamine. Crystallization from ethanol/water mixtures isolates the (R)-acid-(R)-amine salt with 40–45% yield and 99% ee. However, the maximum theoretical yield of 50% and high solvent consumption limit industrial adoption.

Enzymatic Resolution

Lipase-catalyzed ester hydrolysis (e.g., Candida antarctica lipase B) in biphasic systems (water/isooctane) achieves 48% conversion with 90% ee for the (S)-enantiomer. While enzymatic methods avoid harsh conditions, scalability issues and enzyme costs hinder widespread use.

Industrial-Scale Optimization

Solvent and Temperature Profiles

Ethers (e.g., tert-butyl methyl ether) are favored over halogenated solvents due to lower toxicity and ease of recycling. A temperature gradient during alkylation (60°C → 100°C over 6 hours) enhances reaction rates without compromising ee.

Catalytic Innovations

Recent advances employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate malonate alkylation, reducing reaction times by 30% while maintaining 97% ee.

Comparative Analysis of Methods

Table 3: Method Comparison for this compound Synthesis

| Method | Starting Material | Steps | Overall Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|---|

| Malonic alkylation | Chiral alcohol | 4 | 78 | 98 | High |

| δ-Valerolactone route | δ-Valerolactone | 5 | 65 | 94 | Moderate |

| Classical resolution | Racemic acid | 2 | 40 | 99 | Low |

化学反应分析

Decarboxylation Reactions

Decarboxylation is a pivotal reaction for 3-methylheptanoic acid, particularly in synthetic pathways for chiral intermediates. Thermal decarboxylation occurs under controlled conditions:

-

Conditions : Temperatures between 80–180°C in solvents like toluene or xylene .

-

Mechanism : The reaction proceeds via keto-enol tautomerization, leading to the loss of CO₂ and formation of 3-methylheptane or related hydrocarbons .

-

Applications : This reaction is industrially significant for producing enantiomerically pure compounds used in pharmaceuticals, such as immune regulators .

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Thermal decarboxylation | Toluene, 80–180°C | 3-Methylheptane + CO₂ | >90% |

Esterification and Transesterification

The carboxylic acid group reacts with alcohols to form esters, a reaction leveraged in flavoring agents and plasticizers:

-

Reagents : Acid catalysts (e.g., H₂SO₄) or enzymatic methods .

-

Conditions : Reflux in inert solvents like diethyl ether or tert-butyl methyl ether .

-

Example : Reaction with methanol produces methyl 3-methylheptanoate, a precursor in fragrance synthesis .

Substitution Reactions

This compound undergoes substitution at the carboxyl group to form derivatives like acyl chlorides or sulfonic esters:

-

Acyl Chloride Formation : Reacts with thionyl chloride (SOCl₂) to yield 3-methylheptanoyl chloride, a key intermediate in amide synthesis .

-

Sulfonic Ester Formation : Treatment with sulfonating agents produces activated intermediates for nucleophilic substitution .

| Substitution Type | Reagents | Products | Conditions |

|---|---|---|---|

| Acyl chloride | SOCl₂ | 3-Methylheptanoyl chloride | Anhydrous, 25–50°C |

| Sulfonic ester | Tosyl chloride | Tosylate ester | Dry ether, −20–30°C |

Condensation with Malonic Acid Derivatives

The patent US7534908B2 details a stereoselective condensation process :

科学研究应用

Chemical Synthesis

Precursor in Organic Chemistry

3-Methylheptanoic acid serves as a crucial precursor in the synthesis of various organic compounds. Its structure allows it to participate in several chemical reactions, making it valuable for creating esters, solvents, and specialty chemicals. The synthesis often involves methods such as Grignard reactions and oxidation processes to yield derivatives like ketones and aldehydes.

| Synthesis Method | Description |

|---|---|

| Grignard Reaction | Involves reacting sec-butyl crotonate with magnesium to form a Grignard reagent, which is then reacted to produce this compound. |

| Oxidation | Can be oxidized using agents like potassium permanganate (KMnO4) to form corresponding ketones or aldehydes. |

| Reduction | Reduced using lithium aluminum hydride (LiAlH4) to produce alcohols. |

Biological Research

Model Compound for Fatty Acid Metabolism

In biological studies, this compound is utilized as a model compound for investigating fatty acid metabolism. Research indicates that it undergoes β-oxidation, leading to the production of acetyl-CoA, which is integral to energy production in cells. This metabolic pathway is essential for understanding energy balance and metabolic disorders.

Industrial Applications

Flavoring Agent and Specialty Chemicals

The compound is also employed in the food industry as a flavoring agent due to its pleasant odor profile. Additionally, its unique chemical properties make it suitable for use in producing specialty chemicals used in various industrial applications.

Case Study 1: Body Odor Composition Analysis

A study analyzed body odor samples from infants and post-pubertal children, identifying this compound as a significant component. The research highlighted that the concentration of this compound differed between age groups, suggesting its role in human scent development influenced by metabolic changes during growth .

Case Study 2: Environmental Impact of Perfluorinated Compounds

Research indicated that perfluorinated derivatives of this compound are prevalent pollutants near fluorochemical plants. The study emphasized the need for monitoring these compounds due to their environmental persistence and potential health impacts .

Comparison with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound | Structural Feature | Applications |

|---|---|---|

| Heptanoic Acid | No methyl group at the third carbon | Commonly used in food and cosmetics |

| 2-Methylheptanoic Acid | Methyl group at the second carbon | Used in flavoring and fragrance |

| 4-Methylheptanoic Acid | Methyl group at the fourth carbon | Less common but used in specialty synthesis |

作用机制

The mechanism of action of 3-Methylheptanoic acid involves its interaction with specific molecular targets and pathways. As a fatty acid, it can be metabolized through β-oxidation, leading to the production of acetyl-CoA, which enters the citric acid cycle. This process is crucial for energy production in cells .

相似化合物的比较

Positional Isomers: Beta- and Gamma-Methylheptanoic Acids

Beta- (2-methylheptanoic acid) and gamma- (4-methylheptanoic acid) methylheptanoic acids are positional isomers of 3-methylheptanoic acid, differing in methyl group placement (Table 1). While their molecular formulas and weights are identical (C$8$H${16}$O$_2$, 144.21 g/mol), branching position affects physical properties such as melting point, solubility, and volatility.

Table 1: Comparison of Methylheptanoic Acid Isomers

Enantiomers: (R)- and (S)-3-Methylheptanoic Acid

The chiral forms of this compound exhibit distinct applications:

- (R)-3-Methylheptanoic acid (CAS 57403-74-4): Used in asymmetric synthesis and specialty chemical production .

- (S)-3-Methylheptanoic acid (CAS 59614-85-6): A key intermediate in prostaglandin derivatives, with deuterated forms (e.g., (S)-3-methylheptanoic acid-d$_3$) employed in isotopic labeling for metabolic studies .

Table 2: Enantiomer Comparison

Functionalized Analogs: Hydroxy and Shorter-Chain Acids

- 3-Hydroxyisoheptanoic acid (HMDB0002207): A medium-chain hydroxy acid with a hydroxyl group at the third carbon. It participates in metabolic pathways and is structurally distinct due to increased polarity .

- 3-Hydroxy-3-methylpentanoic acid (C$6$H${12}$O$_3$): A shorter-chain analog with a hydroxyl and methyl group on the same carbon, leading to unique reactivity in organic synthesis .

Key Differences :

- Acidity: The hydroxyl group in hydroxy analogs increases acidity compared to this compound.

- Applications: Hydroxy analogs are more prevalent in biochemical studies, whereas this compound dominates industrial applications .

Research Findings and Industrial Relevance

- Synthesis Efficiency: Grignard-based synthesis of this compound achieves higher yields (~70%) compared to nitrile hydrolysis, which requires multiple steps .

- Market Dynamics: The global market for this compound is driven by demand in Asia-Pacific pharmaceutical and electronics sectors, with key players like Leadmed Pharma and Shandong Junrui .

生物活性

3-Methylheptanoic acid (C8H16O2), a branched-chain fatty acid, has garnered attention in various fields due to its unique biological properties and potential applications. This article delves into the compound's biological activity, metabolism, and implications in health and industry.

This compound is classified as a medium-chain fatty acid (MCFA), characterized by its aliphatic tail containing eight carbon atoms with a methyl branch at the third position. Its molecular structure contributes to its hydrophobic nature, making it poorly soluble in water but more soluble in organic solvents. The following table summarizes its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C8H16O2 |

| Molecular Weight | 144.21 g/mol |

| IUPAC Name | This compound |

| CAS Registry Number | 106-28-5 |

| Solubility | Poorly soluble in water |

Metabolism

This compound is involved in various metabolic pathways. It can be oxidized through beta-oxidation, a process crucial for energy production in cells. Research indicates that the metabolism of branched-chain fatty acids like this compound can differ significantly from their straight-chain counterparts due to their unique structure. This compound is primarily metabolized in the liver, where it undergoes oxidation to yield acetyl-CoA, which enters the tricarboxylic acid cycle (TCA) for energy production .

Health Implications

Potential Health Benefits:

- Antimicrobial Properties: Some studies suggest that medium-chain fatty acids exhibit antimicrobial activity against various pathogens. The presence of the methyl group may enhance this effect, making this compound a candidate for further investigation as a natural preservative or therapeutic agent .

- Metabolic Regulation: As an MCFA, it may play a role in metabolic regulation, potentially influencing lipid profiles and insulin sensitivity. This could have implications for conditions such as obesity and type 2 diabetes .

Case Studies:

A study on patients with metabolic disorders highlighted the role of branched-chain fatty acids in energy metabolism. In cases where traditional metabolic pathways were impaired, supplementation with MCFAs, including this compound, showed promise in improving metabolic outcomes .

Industrial Applications

This compound is utilized in various industrial applications:

- Flavoring Agents: Its unique flavor profile makes it suitable for use in food products as a flavoring agent.

- Lubricants: The compound's hydrophobic nature allows it to function effectively as an additive in lubricants, enhancing their performance under various conditions .

- Pharmaceuticals: Ongoing research explores its potential use in drug formulations due to its favorable solubility characteristics and metabolic pathways .

Research Findings

Recent studies have focused on the environmental impact and biological activity of perfluorinated compounds related to this compound. For instance, perfluoro-3-methylheptanoic acid has been identified as a significant pollutant, raising concerns about its biological effects on human health and ecosystems .

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for 3-methylheptanoic acid, and how do they differ in methodology and yield?

- Answer: The most cited method involves Grignard reagent addition to α,β-unsaturated esters (e.g., sec-butyl crotonate), followed by hydrolysis. Key steps include:

- Preparation of sec-butyl crotonate via esterification of crotonic acid and sec-butyl alcohol in benzene with sulfuric acid catalysis.

- Reaction with Grignard reagents (e.g., sec-butyl lithium) under controlled temperatures (0–5°C), followed by ethanol/KOH hydrolysis to yield this compound .

- Alternative methods include malonic ester synthesis (using 2-bromohexane) and electrolysis of methylheptanoate, though these are less commonly reported. Yield optimization (40–60%) depends on solvent purity and catalyst use (e.g., CuCl₂ for side-reaction suppression) .

Q. What analytical techniques are recommended to verify the structural integrity and purity of synthesized this compound?

- Answer:

- NMR spectroscopy : Compare experimental - and -NMR data with reference spectra (e.g., NIST Chemistry WebBook ). Key signals: δ ~11.5 ppm (carboxylic proton), δ 1.2–1.6 ppm (methyl branches).

- IR spectroscopy : Confirm carboxylic acid O-H stretch (~2500–3000 cm) and C=O stretch (~1700 cm).

- GC-MS : Assess purity (>95%) and detect byproducts (e.g., unreacted esters or alcohols).

Q. How does the pH stability of this compound influence its storage and experimental handling?

- Answer: The compound is stable under neutral conditions but may degrade in strongly acidic/alkaline environments. Storage recommendations:

- Use inert, airtight containers to avoid moisture absorption.

- Avoid prolonged exposure to temperatures >40°C to prevent decarboxylation.

- Monitor pH during biological assays to prevent unintended ionization .

Advanced Research Questions

Q. How can reaction parameters (e.g., solvent, catalyst, temperature) be systematically optimized to improve synthetic yield?

- Answer:

- Design of Experiments (DOE) : Use factorial designs to test variables like solvent polarity (benzene vs. THF), Grignard reagent stoichiometry (1.2–2.0 eq.), and catalyst loading (0.5–2% CuCl₂).

- Kinetic studies : Monitor reaction progress via in-situ FTIR or HPLC to identify rate-limiting steps (e.g., ester activation).

- Post-reaction workup : Optimize hydrolysis conditions (e.g., KOH concentration, reflux time) to minimize side-product formation .

Q. What computational approaches validate the physicochemical properties of this compound, and how do they compare with experimental data?

- Answer:

- Density Functional Theory (DFT) : Calculate bond lengths, dipole moments, and acidity (pKa ~4.8). Compare with experimental data from titration or NMR pH titrations.

- Molecular Dynamics (MD) : Simulate solubility in aqueous/organic solvents (e.g., logP ~2.5). Validate with HPLC retention times.

- Thermodynamic Stability : Use Gaussian or ORCA software to predict decomposition pathways (e.g., decarboxylation activation energy) .

Q. How can contradictory spectral data (e.g., NMR shifts) between synthesized batches be resolved?

- Answer:

- Batch Comparison : Re-run NMR/IR under identical conditions (solvent, concentration, temperature).

- Impurity Profiling : Use LC-MS to identify contaminants (e.g., residual sec-butyl alcohol or crotonate esters).

- Cross-Validation : Compare with independent datasets (e.g., NIST, published spectra) to rule out instrumental errors .

Q. What hypotheses explain the biological activity of this compound in microbial systems, and how can they be tested?

- Answer:

- Hypothesis 1 : The compound acts as a quorum-sensing inhibitor in Gram-negative bacteria. Test via luciferase reporter assays with Pseudomonas aeruginosa.

- Hypothesis 2 : It disrupts membrane integrity in fungi. Use fluorescence microscopy with propidium iodide staining.

- Dose-Response Studies : Measure MIC (Minimum Inhibitory Concentration) in nutrient broth at pH 6.5–7.5 .

Methodological Guidance for Data Reporting

- Experimental Replication : Document deviations from protocols (e.g., solvent grade, humidity) to enable reproducibility .

- Meta-Analysis : Aggregate data from multiple studies (e.g., yield vs. catalyst type) using tools like R or Python for trend identification .

- Conflict Resolution : For contradictory results, apply the Bradford Hill criteria (e.g., consistency, temporality) to assess causal relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。